Pyraflufen-ethyl Pyraflufen-ethyl Pyraflufen-ethyl is an ethyl ester resulting from the formal condensation of the carboxy group of pyraflufen with ethanol. A proherbicide for pyraflufen, it is used for the control of broad-leaved weeds and grasses in a variety of crops. It has a role as an EC 1.3.3.4 (protoporphyrinogen oxidase) inhibitor, a proherbicide and an agrochemical. It is a member of pyrazoles, a biaryl, an ethyl ester, an aromatic ether, a member of monochlorobenzenes and a member of monofluorobenzenes. It is functionally related to a pyraflufen.
Pyraflufen-ethyl is a herbicide used to control broad-leaved weeds and grasses in crops being selective with contact action.
Brand Name: Vulcanchem
CAS No.: 129630-19-9
VCID: VC20802669
InChI: InChI=1S/C15H13Cl2F3N2O4/c1-3-24-11(23)6-25-10-4-7(9(18)5-8(10)16)13-12(17)14(22(2)21-13)26-15(19)20/h4-5,15H,3,6H2,1-2H3
SMILES: CCOC(=O)COC1=C(C=C(C(=C1)C2=NN(C(=C2Cl)OC(F)F)C)F)Cl
Molecular Formula: C15H13Cl2F3N2O4
Molecular Weight: 413.2 g/mol

Pyraflufen-ethyl

CAS No.: 129630-19-9

Cat. No.: VC20802669

Molecular Formula: C15H13Cl2F3N2O4

Molecular Weight: 413.2 g/mol

* For research use only. Not for human or veterinary use.

Pyraflufen-ethyl - 129630-19-9

Specification

Description Pyraflufen-ethyl is an ethyl ester resulting from the formal condensation of the carboxy group of pyraflufen with ethanol. A proherbicide for pyraflufen, it is used for the control of broad-leaved weeds and grasses in a variety of crops. It has a role as an EC 1.3.3.4 (protoporphyrinogen oxidase) inhibitor, a proherbicide and an agrochemical. It is a member of pyrazoles, a biaryl, an ethyl ester, an aromatic ether, a member of monochlorobenzenes and a member of monofluorobenzenes. It is functionally related to a pyraflufen.
Pyraflufen-ethyl is a herbicide used to control broad-leaved weeds and grasses in crops being selective with contact action.
CAS No. 129630-19-9
Molecular Formula C15H13Cl2F3N2O4
Molecular Weight 413.2 g/mol
IUPAC Name ethyl 2-[2-chloro-5-[4-chloro-5-(difluoromethoxy)-1-methylpyrazol-3-yl]-4-fluorophenoxy]acetate
Standard InChI InChI=1S/C15H13Cl2F3N2O4/c1-3-24-11(23)6-25-10-4-7(9(18)5-8(10)16)13-12(17)14(22(2)21-13)26-15(19)20/h4-5,15H,3,6H2,1-2H3
Standard InChI Key APTZNLHMIGJTEW-UHFFFAOYSA-N
SMILES CCOC(=O)COC1=C(C=C(C(=C1)C2=NN(C(=C2Cl)OC(F)F)C)F)Cl
Canonical SMILES CCOC(=O)COC1=C(C=C(C(=C1)C2=NN(C(=C2Cl)OC(F)F)C)F)Cl
Colorform Fine, cream-colored powder
Pale brown, crystalline
Melting Point 126-127 °C

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